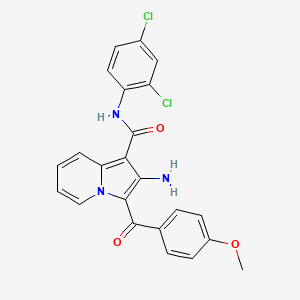

2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Description

This compound belongs to the indolizine-carboxamide class, characterized by a bicyclic indolizine core substituted with an amino group, a 4-methoxybenzoyl moiety at position 3, and a 2,4-dichlorophenyl carboxamide group at position 1. Its molecular formula is C₂₃H₁₇Cl₂N₃O₃, with a molecular weight of approximately 466.3 g/mol. The dichlorophenyl and methoxybenzoyl groups contribute to its unique electronic and steric properties, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O3/c1-31-15-8-5-13(6-9-15)22(29)21-20(26)19(18-4-2-3-11-28(18)21)23(30)27-17-10-7-14(24)12-16(17)25/h2-12H,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGRAPDFWASBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

Attachment of the Dichlorophenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.

Incorporation of the Methoxybenzoyl Group: This step might involve acylation reactions using methoxybenzoic acid derivatives.

Formation of the Carboxamide Group: This can be achieved through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

Substitution: The dichlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Oxidized derivatives of the amino or methoxy groups.

Reduction Products: Reduced forms of the carboxamide group.

Substitution Products: Substituted derivatives at the dichlorophenyl group.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that indolizine derivatives exhibit significant anticancer activity. For instance, research has shown that 2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

- Case Study : In vitro studies demonstrated that this compound effectively reduces cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent against certain cancers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural components contribute to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

- Research Findings : In vitro tests have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus.

Table 1: Antimicrobial Activity

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| Related compound | Escherichia coli | 15 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various studies. It appears to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis.

- Mechanism of Action : The compound may inhibit the activation of NF-κB, a transcription factor involved in the inflammatory response.

Table 2: Anti-inflammatory Activity Assessment

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 ± 1.0 | NF-κB inhibition |

| Related compound | >20 | No significant effect |

Synthesis and Derivative Development

The synthesis of 2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide involves multi-step organic reactions that can be optimized to increase yield and purity. Researchers are exploring various modifications to enhance its biological activity and selectivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural differences and molecular parameters among the target compound and its closest analogs:

Key Structural Insights

- Dichlorophenyl-containing compounds are historically linked to pesticidal activity (e.g., propiconazole ), though direct evidence for the target compound is lacking.

- Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzoyl group (electron-donating) may stabilize the molecule via resonance, contrasting with the nitro group in , which withdraws electrons and could alter reactivity or target selectivity.

Physicochemical Properties

- Solubility : The methoxy group in the target compound may improve aqueous solubility compared to nitro- or chloro-substituted analogs. For instance, the fluorinated analog has a molecular weight of 403.4 g/mol and likely moderate solubility, whereas the nitro derivative (428.4 g/mol) may face solubility challenges due to its nitro group.

- Metabolic Stability : The dichlorophenyl group could slow metabolic degradation, extending half-life compared to less halogenated analogs .

Future Research Directions

Structure-Activity Relationship (SAR) Studies : Systematic modification of R1 and R2 groups (e.g., replacing 2,4-dichlorophenyl with 3,5-dichlorophenyl ) to optimize bioactivity and reduce toxicity.

Target Identification : Screening against pesticidal (e.g., fungal cytochrome P450 enzymes ) or therapeutic targets (e.g., kinases or GPCRs).

Solubility Optimization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to balance lipophilicity from dichlorophenyl.

Biological Activity

The compound 2-amino-N-(2,4-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 394.30 g/mol

- CAS Number : [Not provided in the search results]

The compound features a complex structure with an indolizine core, an amino group, and a benzoyl moiety. Its reactivity is influenced by the presence of functional groups such as amines and carbonyls.

Biological Activities

Research indicates that indolizine derivatives exhibit a range of biological activities including:

- Antitumor Activity : Similar compounds have shown potent antitumor properties in vitro and in vivo. The mechanisms often involve interactions with cytochrome P450 enzymes, enhancing metabolic stability and efficacy against cancer cell lines such as MCF-7 and IGROV-1 .

- Antimicrobial Properties : Indolizine derivatives have been evaluated for their antimicrobial effects, demonstrating significant activity against various bacterial strains. The presence of halogen substituents often enhances this activity.

- Anti-inflammatory Effects : Some studies have reported that these compounds can inhibit inflammatory pathways, potentially through the modulation of nitric oxide production and cytokine release .

Case Studies and Research Findings

- Antitumor Efficacy : A study investigating similar indolizine compounds revealed that they significantly inhibited tumor growth in xenograft models. The compounds were found to induce apoptosis in cancer cells via caspase activation pathways .

- Synergistic Effects with Other Drugs : Research demonstrated that combining indolizine derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines. This suggests potential for combination therapies in clinical settings .

- Mechanism of Action : The mechanism underlying the antitumor effects involves the induction of specific cytochrome P450 isoforms that activate prodrugs into their active forms, thereby increasing their therapeutic index while reducing systemic toxicity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.